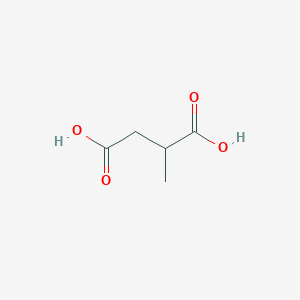

Methylsuccinic acid

説明

特性

IUPAC Name |

2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUAQHNMJWJLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025663 | |

| Record name | Methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl succinic acid appears as white or yellowish crystals or beige powder. (NTP, 1992), White, yellowish, or beige solid; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylsuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4105 (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00105 [mmHg] | |

| Record name | Methylsuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

498-21-5 | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1547KG7UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232 to 234 °F (NTP, 1992) | |

| Record name | METHYL SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-(-)-Methylsuccinic Acid from Itaconic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methodologies for the synthesis of (S)-(-)-Methylsuccinic acid, a valuable chiral building block, utilizing the renewable platform chemical, itaconic acid. The document details asymmetric catalytic and biocatalytic approaches, presenting quantitative data, comprehensive experimental protocols, and process visualizations to facilitate practical application in a research and development setting.

Introduction

(S)-(-)-Methylsuccinic acid is a significant chiral synthon in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a crucial intermediate for the synthesis of complex bioactive molecules. Itaconic acid, or methylene succinic acid, is a bio-based dicarboxylic acid produced through the fermentation of carbohydrates, making it an attractive, sustainable precursor for chiral molecules.[1][2] This guide focuses on the enantioselective conversion of itaconic acid to its S-enantiomer, (S)-(-)-Methylsuccinic acid, through two primary routes: asymmetric homogeneous catalysis and biocatalysis.

Synthesis Methodologies

Asymmetric Homogeneous Catalysis: Rhodium-Catalyzed Transfer Hydrogenation

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. One documented method involves the use of a rhodium catalyst with a chiral ligand to facilitate the transfer of hydrogen from a donor molecule, such as formic acid, to itaconic acid. This approach has been shown to produce (S)-(-)-Methylsuccinic acid with high asymmetric induction.[3]

A study utilizing a rhodium catalyst and the chiral ligand BPPM demonstrated the successful synthesis of (S)-(-)-methylsuccinic acid with an enantiomeric excess (ee) greater than 90%.[3] The reaction proceeds under mild conditions, making it a viable laboratory-scale method.[3]

Quantitative Data Summary: Rh-Catalyzed Transfer Hydrogenation

| Parameter | Value | Reference |

| Starting Material | Itaconic Acid | [3] |

| Catalyst System | RhCl₃·nH₂O / BPPM | [3] |

| Hydrogen Source | Formic Acid | [3] |

| Base | (S)-α-methylbenzylamine | [3] |

| Solvent | DMSO | [3] |

| Temperature | 30 °C | [3] |

| Enantiomeric Excess (ee) | > 90% | [3] |

Logical Workflow for Rhodium-Catalyzed Transfer Hydrogenation

Caption: Workflow for the synthesis of (S)-(-)-Methylsuccinic acid via transfer hydrogenation.

Biocatalysis: Ene-Reductase Mediated Reduction of Dimethyl Itaconate

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Ene-reductases (ERs) are enzymes that can catalyze the asymmetric reduction of activated C=C double bonds with exceptional stereoselectivity.[4][5] While this method targets the dimethyl ester of itaconic acid (dimethyl itaconate), the resulting chiral ester can be readily hydrolyzed to the desired carboxylic acid.

Research has identified specific ene-reductases, such as SeER from Saccharomyces eubayanus, that can reduce a related isomer, dimethyl mesaconate, to (S)-dimethyl 2-methylsuccinate with high yield and excellent enantioselectivity (98% ee).[4] This provides a robust pathway to the (S)-enantiomer. The process typically uses a cofactor regeneration system, such as formate dehydrogenase (FDH), to recycle the NADPH required by the ene-reductase.[4]

Quantitative Data Summary: Ene-Reductase Catalyzed Reduction

| Parameter | Value | Reference |

| Starting Material | Dimethyl Mesaconate (Isomer of Dimethyl Itaconate) | [4] |

| Biocatalyst | Ene-Reductase from Saccharomyces eubayanus (SeER) | [4] |

| Cofactor | NADP+ | [4] |

| Cofactor Regeneration | Formate Dehydrogenase (LbFDH), Sodium Formate | [4] |

| Substrate Concentration | 500 mM | [4] |

| Product | (S)-Dimethyl 2-methylsuccinate | [4] |

| Isolated Yield | 80% | [4] |

| Enantiomeric Excess (ee) | 98% | [4] |

Biocatalytic Pathway for (S)-Dimethyl 2-Methylsuccinate Synthesis

Caption: Enzymatic reduction of a substrate to (S)-dimethyl 2-methylsuccinate with cofactor regeneration.

Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Itaconic Acid

This protocol is adapted from the methodology described by James et al.[3]

-

Preparation: To a dry 100 mL single-necked flask under a nitrogen atmosphere, add itaconic acid (3.2 g, 24.6 mmol).

-

Catalyst and Ligand Addition: Add the chiral ligand BPPM (250 mg, 0.45 mmol) and RhCl₃·nH₂O (100 mg, ~0.38 mmol).

-

Solvent and Base Addition: Add dimethyl sulfoxide (DMSO, 25 mL) and stir the mixture for 10 minutes. Following this, add (S)-α-methylbenzylamine (6.25 g, 51.5 mmol).

-

Hydrogen Donor Addition: Cool the flask in an ice bath. Slowly add 96% formic acid (5.7 mL, 151 mmol) via syringe.

-

Reaction: Remove the ice bath and heat the reaction mixture to 30 °C. Gas evolution should be observable at this temperature.

-

Monitoring: The reaction progress can be monitored by appropriate analytical techniques (e.g., chiral HPLC or NMR) to determine conversion and enantiomeric excess.

-

Work-up and Purification: (Note: The original source focuses on isotopic labeling and does not detail the purification of the final product. A standard acidic work-up followed by extraction with an organic solvent and subsequent purification by crystallization or chromatography would be required.)

Protocol 2: Preparative-Scale Synthesis of (S)-Dimethyl 2-Methylsuccinate

This protocol is adapted from the methodology for ene-reductase catalysis described by Ni et al.[4]

-

Reaction Setup: In a 200 mL conical flask, prepare a total volume of 50 mL in 100 mM potassium phosphate buffer (pH 7.0).

-

Reagent Addition: To the buffer, add the following components:

-

Dimethyl mesaconate (3.95 g, 500 mM final concentration).

-

NADP+ (0.5 mM final concentration).

-

Sodium formate (650 mM final concentration).

-

S. eubayanus ene-reductase (SeER) wet cells (2.5 g, for a final concentration of 50 g/L).

-

Formate dehydrogenase from Lactobacillus buchneri (LbFDH) (2 U/mL final activity).

-

-

Reaction: Incubate the flask at a controlled temperature (e.g., 30-35 °C) with shaking. The reaction is typically complete within 14-27 hours.[4]

-

Monitoring: Monitor the disappearance of the substrate by GC or TLC.

-

Work-up and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by silica gel column chromatography if necessary.

-

Hydrolysis (to obtain the acid): The resulting (S)-dimethyl 2-methylsuccinate can be hydrolyzed to (S)-(-)-Methylsuccinic acid using standard aqueous acid or base hydrolysis conditions, followed by acidification and extraction.

Conclusion

The synthesis of (S)-(-)-Methylsuccinic acid from itaconic acid can be effectively achieved through multiple enantioselective routes. Asymmetric transfer hydrogenation using a rhodium-chiral ligand complex provides a direct chemical method with high enantioselectivity (>90% ee).[3] Alternatively, a biocatalytic approach using ene-reductases offers an excellent, environmentally friendly option, achieving even higher enantiomeric excess (98% ee) for the corresponding dimethyl ester, which can be subsequently hydrolyzed.[4] The choice of methodology will depend on factors such as available equipment, scale, desired purity, and cost considerations. Both pathways demonstrate the successful transformation of a renewable feedstock into a high-value chiral building block for advanced applications.

References

2-Methylsuccinic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of 2-Methylsuccinic Acid as a Metabolite in Human Fluids, its Metabolic Origins, and Analytical Quantification

Introduction

2-Methylsuccinic acid, also known as pyrotartaric acid, is a dicarboxylic acid that is a normal constituent of human fluids.[1][2][3] As an intermediate in amino acid and fatty acid metabolism, its concentration in bodily fluids can provide valuable insights into cellular metabolic status.[4][5] This metabolite has garnered significant attention in the clinical and research realms, primarily due to its marked elevation in certain inborn errors of metabolism, most notably ethylmalonic encephalopathy.[1][6][7] This technical guide provides a detailed overview of 2-methylsuccinic acid, focusing on its quantitative levels in human fluids, the metabolic pathways it is involved in, and detailed protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who are investigating metabolic pathways and biomarkers.

Quantitative Data of 2-Methylsuccinic Acid in Human Fluids

The concentration of 2-methylsuccinic acid varies across different biological fluids and is significantly altered in certain disease states. The following tables summarize the reported quantitative data in urine, plasma, and cerebrospinal fluid (CSF).

Table 1: Concentration of 2-Methylsuccinic Acid in Human Urine

| Population | Concentration Range | Method | Reference |

| Healthy | 3.7 - 36 nmol/mg creatinine | GC-MS | [6] |

| Healthy | 0.13 - 2.14 mmol/mol creatinine | GC-MS | [8] |

| Ethylmalonic Encephalopathy | Up to 29 mmol/mol creatinine | GC-MS | [1] |

Table 2: Concentration of 2-Methylsuccinic Acid in Human Plasma

| Condition | Quantitative Range of Method | Method | Reference |

| General Population | 5 - 400 ng/mL | LC-MS/MS | [9][10] |

Note: The data for plasma represents the validated quantitative range of the analytical method, not necessarily the physiological concentrations found in healthy or diseased populations.

Table 3: Concentration of Related Dicarboxylic Acids in Human Cerebrospinal Fluid (CSF)

| Metabolite | Normal Concentration Range (Adults) | Method | Reference |

| 2-Methylcitric Acid | 323 - 1,070 nmol/L | GC-MS | [11] |

Metabolic Pathways Involving 2-Methylsuccinic Acid

2-Methylsuccinic acid is primarily a product of the catabolism of the branched-chain amino acid isoleucine. Its accumulation in certain pathological conditions is often due to enzymatic defects in this pathway.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 2-methylbutyryl-CoA, which undergoes a series of reactions analogous to fatty acid β-oxidation. A disruption in this pathway, particularly at the level of the enzyme ETHE1, leads to the accumulation of toxic metabolites, including ethylmalonic acid and 2-methylsuccinic acid.

The following diagram illustrates the catabolic pathway of isoleucine and the point at which a deficiency in the ETHE1 protein leads to the formation of 2-methylsuccinic acid.

Role of Gut Microbiota

While the primary source of endogenous 2-methylsuccinic acid is isoleucine catabolism, the gut microbiota may also contribute. Gut bacteria are known to be significant producers of various metabolites, including branched-chain amino acids and their derivatives.[1][12][13] Certain bacterial species, particularly from the phylum Bacteroidetes, are known to produce succinate.[3][14] Although direct production of 2-methylsuccinic acid by gut bacteria is not well-documented, it is plausible that microbial metabolism of dietary isoleucine could contribute to the overall pool of this metabolite in the body.[14][15]

Experimental Protocols for Quantification

The accurate quantification of 2-methylsuccinic acid in biological fluids is crucial for both research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

The following diagram outlines the general workflow for the analysis of 2-methylsuccinic acid in human fluid samples.

Detailed Protocol for GC-MS Analysis of Urinary 2-Methylsuccinic Acid

This protocol is a composite of standard methods for urinary organic acid analysis.[4][16]

1. Sample Preparation and Extraction:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at 3000 rpm for 5 minutes to remove particulate matter.

-

Transfer a volume of supernatant equivalent to a specific creatinine concentration (e.g., 1 µmol) to a clean glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled 2-methylsuccinic acid or a non-endogenous dicarboxylic acid).

-

Acidify the urine to a pH < 2 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases.

-

Collect the organic (upper) layer. Repeat the extraction process and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.[16]

-

Cap the tube tightly and heat at 70-80°C for 30-60 minutes to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to elute all compounds.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative profiling or Selected Ion Monitoring (SIM) for targeted quantification of 2-methylsuccinic acid and the internal standard.

-

4. Data Processing and Quantification:

-

Identify the TMS derivative of 2-methylsuccinic acid based on its retention time and mass spectrum.

-

Quantify the peak area of a characteristic ion of 2-methylsuccinic acid relative to the peak area of a characteristic ion of the internal standard.

-

Calculate the concentration of 2-methylsuccinic acid in the original urine sample using a calibration curve prepared with known concentrations of the analyte and normalize to the creatinine concentration.

Detailed Protocol for LC-MS/MS Analysis of Plasma 2-Methylsuccinic Acid

This protocol is based on established methods for the analysis of small polar molecules in plasma.[9][10]

1. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add a precipitation solution (e.g., ice-cold methanol or acetonitrile containing an internal standard) to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the proteins.

-

Transfer the supernatant to a new tube.

-

The supernatant can be directly injected or evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Derivatization (Optional but Recommended):

-

While direct analysis is possible, derivatization can improve chromatographic retention and ionization efficiency. A common method is butanolic-HCl derivatization.[9][10]

-

Dry the supernatant under nitrogen and add butanolic-HCl.

-

Heat at 60°C for 30 minutes.

-

Evaporate the reagent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI), usually in negative ion mode for underivatized acids or positive mode for butylated derivatives.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 2-methylsuccinic acid and its internal standard for high selectivity and sensitivity.

-

4. Data Processing and Quantification:

-

Integrate the peak areas of the MRM transitions for 2-methylsuccinic acid and the internal standard.

-

Calculate the concentration of 2-methylsuccinic acid in the plasma sample using a calibration curve prepared in a matrix similar to the samples (e.g., stripped plasma).

Conclusion

2-Methylsuccinic acid is a clinically relevant metabolite that can be reliably quantified in human fluids. Its levels are a key indicator of certain inborn errors of metabolism, particularly those affecting isoleucine catabolism. The analytical methods of GC-MS and LC-MS/MS provide sensitive and specific means for its quantification. Further research is warranted to fully elucidate the contribution of the gut microbiota to the systemic levels of 2-methylsuccinic acid and to establish definitive concentration ranges in plasma and CSF for various physiological and pathological states. This guide provides a solid foundation for researchers and clinicians working with this important metabolic biomarker.

References

- 1. medlink.com [medlink.com]

- 2. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. DSpace at KOASAS: Isolation and characterization of a new succinic acid-producing bacterium, Mannheimia succiniciproducens MBEL55E, from bovine rumen [koasas.kaist.ac.kr]

- 7. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. researchgate.net [researchgate.net]

- 9. Multiplexed LC-MS/MS analysis of this compound, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevation of 2-methylcitric acid I and II levels in serum, urine, and cerebrospinal fluid of patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Dimethyl 2-Methylsuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dimethyl 2-methylsuccinate is a crucial building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. Consequently, the development of efficient and highly selective asymmetric methods for its synthesis is of paramount importance. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of dimethyl 2-methylsuccinate, with a focus on biocatalytic reduction, asymmetric hydrogenation, use of chiral auxiliaries, and enzymatic resolution. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Biocatalytic Asymmetric Reduction of Prochiral Precursors

One of the most efficient and green approaches for the synthesis of enantiomerically pure dimethyl 2-methylsuccinate is the asymmetric reduction of the carbon-carbon double bond in prochiral precursors like dimethyl itaconate, dimethyl citraconate, and dimethyl mesaconate. This transformation can be effectively catalyzed by ene-reductases (ERs), which are NAD(P)H-dependent flavoproteins.

Reaction Scheme

The general scheme involves the enzymatic reduction of the C=C bond of the substrate to yield either the (R)- or (S)-enantiomer of dimethyl 2-methylsuccinate, depending on the choice of enzyme and starting material.

Experimental Protocols

Detailed experimental procedures for the preparative-scale synthesis of both (R)- and (S)-dimethyl 2-methylsuccinate using whole-cell biocatalysts expressing different ene-reductases are provided below.

Protocol 1.1: Synthesis of (R)-Dimethyl 2-Methylsuccinate using Bacillus sp. Ene-Reductase (Bac-OYE1)

-

Materials: Dimethyl citraconate, NADP+, sodium formate, E. coli cells expressing Bac-OYE1, LbFDH (formate dehydrogenase from Lactobacillus bifermentans), Tris-HCl buffer (100 mM, pH 8.0), petroleum ether, ethyl acetate, anhydrous Na2SO4, 1 M HCl.

-

Procedure:

-

To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP+ (0.5 mM, 0.39 g/L), sodium formate (910 mM), wet E. coli cells expressing Bac-OYE1 (5 g, 50 g/L), and LbFDH (2 U/mL) in Tris-HCl buffer (100 mM, pH 8.0) to a total volume of 100 mL.

-

Shake the reaction mixture at 37 °C for 20 hours.

-

Monitor the reaction progress by GC and adjust the pH to 8.0 with 1 M HCl at intervals.

-

Upon complete conversion, quench the reaction with 1 M HCl.

-

Extract the mixture three times with equal volumes of a 4:1 (v/v) mixture of petroleum ether and ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure to obtain (R)-dimethyl 2-methylsuccinate.

-

Protocol 1.2: Synthesis of (S)-Dimethyl 2-Methylsuccinate using Saccharomyces eubayanus Ene-Reductase (SeER)

-

Materials: Dimethyl mesaconate, NADP+, sodium formate, E. coli cells expressing SeER, LbFDH, potassium phosphate buffer (100 mM, pH 7.0), petroleum ether, ethyl acetate, anhydrous Na2SO4, 1 M HCl.

-

Procedure:

-

To a 200 mL conical flask, add dimethyl mesaconate (3.95 g, 500 mM), NADP+ (0.5 mM, 0.39 g/L), sodium formate (650 mM), wet E. coli cells expressing SeER (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0) to a total volume of 50 mL.

-

Shake the reaction mixture at 37 °C.

-

Monitor the reaction by TLC and GC, adjusting the pH to 7.0 with 1 M HCl as needed.

-

After complete conversion, quench the reaction with 1 M HCl.

-

Extract the product three times with a 4:1 (v/v) mixture of petroleum ether and ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure to yield (S)-dimethyl 2-methylsuccinate.

-

Quantitative Data

The following table summarizes the quantitative data for the ene-reductase-catalyzed synthesis of dimethyl 2-methylsuccinate.

| Starting Material | Enzyme | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Dimethyl citraconate | Bac-OYE1 | (R) | 86 | 99 | |

| Dimethyl mesaconate | SeER | (S) | 80 | 98 | |

| Dimethyl itaconate | AfER | (R) | 77 | 99 |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the biocatalytic synthesis of dimethyl 2-methylsuccinate.

Caption: Signaling pathway of the ene-reductase catalyzed reduction with cofactor regeneration.

Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts, particularly rhodium and ruthenium complexes, is a powerful and widely used method for the enantioselective reduction of prochiral olefins. For the synthesis of dimethyl 2-methylsuccinate, dimethyl itaconate is a common substrate.

General Reaction Scheme

The reaction involves the hydrogenation of the double bond of dimethyl itaconate in the presence of a chiral catalyst, typically a rhodium complex with a chiral phosphine ligand, under a hydrogen atmosphere.

Experimental Protocol (General)

A specific detailed protocol for the synthesis of dimethyl 2-methylsuccinate was not available in the searched literature. However, a general procedure for the rhodium-catalyzed asymmetric hydrogenation of itaconate derivatives is as follows:

-

Materials: Dimethyl itaconate, a chiral rhodium precursor (e.g., [Rh(COD)2]BF4), a chiral phosphine ligand (e.g., (R)-MeO-BIPHEP), a suitable solvent (e.g., methanol or dichloromethane), hydrogen gas.

-

Procedure:

-

In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the solvent to form the catalyst solution.

-

The substrate, dimethyl itaconate, is added to the catalyst solution in a pressure-resistant vessel.

-

The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure.

-

The reaction is stirred at a specific temperature for a set period.

-

After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

-

The product is purified by chromatography to yield enantiomerically enriched dimethyl 2-methylsuccinate.

-

Quantitative Data

The following table presents representative data for the asymmetric hydrogenation of dimethyl itaconate with different chiral ligands.

| Catalyst/Ligand | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Configuration | Reference |

| Rh/(R)-MeO-BIPHEP | CH2Cl2 | 25 | 10 | 95 | S | |

| Rh/(S,S)-Et-DuPhos | MeOH | 25 | 1 | >99 | R | |

| Ru/BINAP | MeOH | 50 | 100 | 98 | S |

Note: Data for Et-DuPhos and Ru/BINAP are representative for itaconate systems and may not be specific to dimethyl itaconate.

Workflow Diagram

Engineering Escherichia coli for the Biosynthesis of 2-Methylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsuccinic acid (2-MSA) is a chiral C5-dicarboxylic acid with significant potential as a building block for polymers and specialty chemicals. As a bio-based alternative to petrochemical-derived monomers, the microbial production of 2-MSA is of considerable interest. This technical guide provides an in-depth overview of the engineered biosynthetic pathway for 2-MSA production in Escherichia coli. It details the non-natural three-step metabolic route, key enzymes, and quantitative production data. Furthermore, this guide furnishes comprehensive experimental protocols for strain construction, cultivation, enzyme assays, and analytical methods, alongside visualizations of the biosynthetic pathway and experimental workflows to facilitate research and development in this area.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable feedstocks. 2-Methylsuccinic acid (2-MSA), a branched-chain dicarboxylate, is a promising platform chemical for the synthesis of various polymers, coatings, and solvents.[1][2] However, the lack of a known natural biosynthetic pathway for 2-MSA has hindered its biotechnological production.[1][2] Recent advances in metabolic engineering have enabled the design and implementation of a novel, non-natural biosynthetic route for 2-MSA in the microbial workhorse Escherichia coli.[1][2]

This guide serves as a technical resource for researchers and professionals engaged in metabolic engineering and drug development. It consolidates the current knowledge on the engineered 2-MSA pathway in E. coli, presenting quantitative data, detailed experimental procedures, and visual aids to support the replication and advancement of this technology.

The Engineered Biosynthetic Pathway of 2-Methylsuccinic Acid in E. coli

A synthetic three-step pathway has been successfully established in E. coli to produce 2-MSA from central metabolic intermediates, pyruvate and acetyl-CoA.[1][2][3] This pathway leverages a combination of a heterologous enzyme and endogenous E. coli enzymes to convert these precursors into the target molecule.

The pathway initiates with the condensation of pyruvate and acetyl-CoA to form (R)-citramalate, catalyzed by a citramalate synthase.[1][3] Subsequently, the endogenous isopropylmalate isomerase of E. coli dehydrates (R)-citramalate to yield citraconate.[1][3] In the final step, an enoate reductase reduces citraconate to 2-methylsuccinic acid.[1][3]

Key Enzymes in the Pathway

-

Citramalate Synthase (CimA): The initial and key committing step is catalyzed by a citramalate synthase. A codon-optimized variant of CimA from Methanococcus jannaschii (CimA) has been effectively used.[1][2]

-

Isopropylmalate Isomerase (LeuCD): The endogenous E. coli enzyme complex LeuCD, which is part of the leucine biosynthesis pathway, catalyzes the dehydration of (R)-citramalate to citraconate.[1][2]

-

Enoate Reductase (ER): The final reduction step is carried out by an enoate reductase. Enoate reductases from various bacterial sources have been screened, with KpnER from Klebsiella pneumoniae showing higher activity towards citraconate compared to YqjM from Bacillus subtilis.[1][2]

Pathway Visualization

The following diagram illustrates the engineered biosynthetic pathway for 2-methylsuccinic acid in E. coli.

Caption: Engineered pathway for 2-MSA production in E. coli.

Quantitative Data on 2-Methylsuccinic Acid Production

The production of 2-MSA in engineered E. coli has been optimized through various strategies, including screening for more efficient enzymes, cofactor regeneration, and cultivation under microaerobic conditions.[1][2] The following tables summarize the key quantitative data from shake flask experiments.

Table 1: Comparison of 2-MSA Production with Different Enoate Reductases

| Strain Expressing | Enoate Reductase | Titer (g/L) |

| CimA, EcLeuCD, YqjM | YqjM (B. subtilis) | 0.35 |

| CimA, EcLeuCD, KpnER | KpnER (K. pneumoniae) | 0.96 |

| Data sourced from Liu et al. (2018)[1][2] |

Table 2: Optimization of 2-MSA Production with KpnER

| Optimization Strategy | Titer (g/L) | Molar Yield (mol/mol glucose) |

| Aerobic Condition | 0.96 | - |

| Cofactor Regeneration & Microaerobic Cultivation | 3.61 | 0.36 |

| Data sourced from Liu et al. (2018)[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of 2-MSA producing E. coli strains.

Strain Construction and Plasmid Assembly

A workflow for constructing the 2-MSA production plasmid is depicted below.

Caption: Workflow for constructing the 2-MSA production plasmid.

Protocol:

-

Gene Amplification: The genes encoding citramalate synthase (cimA*), isopropylmalate isomerase (leuCD), and the selected enoate reductase (e.g., kpnER) are amplified from their respective sources using PCR with primers containing appropriate restriction sites.

-

Vector Preparation: A suitable expression vector (e.g., pZE12-luc) is digested with the corresponding restriction enzymes.

-

Ligation: The amplified gene fragments and the digested vector are ligated using T4 DNA ligase.

-

Transformation: The ligation mixture is transformed into a suitable E. coli expression host (e.g., DH5α for cloning, followed by transfer to a production strain like BL21(DE3)).

-

Verification: Transformants are selected on appropriate antibiotic plates, and the correct insertion of the genes is verified by colony PCR and Sanger sequencing.

Shake Flask Cultivation for 2-MSA Production

Protocol:

-

Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking at 250 rpm.

-

Production Culture: The overnight culture is used to inoculate 50 mL of M9 minimal medium in a 250 mL shake flask to an initial OD600 of 0.05. The M9 medium is supplemented with 20 g/L glucose, 5 g/L yeast extract, and the required antibiotic.

-

Induction: The culture is grown at 37°C with shaking at 250 rpm. When the OD600 reaches 0.6-0.8, protein expression is induced by adding IPTG to a final concentration of 0.1 mM.

-

Cultivation:

-

Aerobic: The flask is loosely covered with a foam stopper and incubated for 48-72 hours.

-

Microaerobic: After induction, the flask is sealed with a rubber stopper and incubated for 48-72 hours. For cofactor regeneration, sodium formate can be added to the medium to a final concentration of 10 g/L.

-

-

Sampling: Samples are taken at regular intervals for analysis of cell density (OD600) and 2-MSA concentration.

Enzyme Assays

4.3.1. Citramalate Synthase (CimA) Assay

This assay measures the release of Coenzyme A (CoA) during the condensation of pyruvate and acetyl-CoA, which is detected by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Cell Lysate Preparation: E. coli cells overexpressing CimA* are harvested, resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear cell-free extract.

-

Assay Mixture: The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 1 mM pyruvate, 1 mM acetyl-CoA, and an appropriate amount of cell-free extract.

-

Reaction: The reaction is initiated by the addition of acetyl-CoA and incubated at 37°C.

-

Detection: At various time points, aliquots are taken, and the reaction is stopped. The amount of free CoA is determined by adding DTNB and measuring the absorbance at 412 nm.

4.3.2. Enoate Reductase (ER) Assay

This assay monitors the oxidation of NADH or NADPH, which is required for the reduction of citraconate.

Protocol:

-

Assay Mixture: The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH or NADPH, 5 mM citraconate, and an appropriate amount of purified enoate reductase or cell-free extract.

-

Reaction: The reaction is initiated by the addition of citraconate.

-

Detection: The decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH is monitored spectrophotometrically at 37°C.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for 2-MSA Quantification

Protocol:

-

Sample Preparation: Culture supernatant is collected by centrifugation, and proteins are precipitated by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation. The supernatant is then filtered through a 0.22 µm syringe filter.

-

HPLC System: An HPLC system equipped with a UV detector and a suitable column for organic acid analysis (e.g., a C18 reverse-phase column) is used.

-

Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H2SO4), is used.

-

Detection: 2-MSA is detected by UV absorbance at 210 nm.

-

Quantification: The concentration of 2-MSA is determined by comparing the peak area to a standard curve prepared with known concentrations of 2-MSA.

Conclusion and Future Perspectives

The development of an engineered biosynthetic pathway for 2-methylsuccinic acid in E. coli represents a significant step towards the sustainable production of this valuable chemical. The non-natural three-step pathway has been successfully implemented and optimized, achieving promising titers in shake flask cultivations. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this field.

Future efforts should focus on several key areas to enhance the economic viability of this bioprocess. Strain engineering strategies, such as balancing the expression levels of the pathway enzymes and eliminating competing metabolic pathways through genome editing tools like CRISPR-Cas9, could further increase the flux towards 2-MSA. Process optimization, including the development of high-cell-density fermentation strategies and efficient product recovery methods, will be crucial for scaling up production. Continued exploration for novel and more efficient enzymes, particularly enoate reductases with high specificity and activity for citraconate, will also contribute to improving the overall efficiency of the biosynthetic pathway. By addressing these challenges, the microbial production of 2-methylsuccinic acid can become a competitive and sustainable alternative to conventional chemical synthesis.

References

- 1. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Escherichia coli for biotechnological production of high-value organic acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsuccinic acid, also known as pyrotartaric acid, is a dicarboxylic acid with the chemical formula C5H8O4.[1][2] As the simplest chiral dicarboxylic acid, it exists as two enantiomers, (R)- and (S)-2-methylsuccinic acid.[1][3] This compound is a natural product found in sources such as African aloe vera and is a metabolite in human fluids.[4] Its presence and concentration can be indicative of certain metabolic disorders, such as ethylmalonic encephalopathy.[5][6] In addition to its biological relevance, 2-methylsuccinic acid serves as a versatile building block in chemical synthesis, finding applications as an intermediate in the production of pharmaceuticals, dyestuffs, and polymers.[2][4] This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development.

Chemical and Physical Properties

2-Methylsuccinic acid is a white crystalline solid that is soluble in water.[1][2][7] It is a stable compound but is incompatible with bases, oxidizing agents, and reducing agents.[4] When heated to decomposition, it can emit toxic fumes of carbon monoxide and carbon dioxide.[4]

Table 1: Physicochemical Properties of 2-Methylsuccinic Acid

| Property | Value | Source(s) |

| Molecular Formula | C5H8O4 | [1] |

| Molar Mass | 132.115 g·mol−1 | [1] |

| Appearance | White solid/crystalline powder | [1][2][7] |

| Melting Point | 110-115 °C | [4][8] |

| Boiling Point | 237 °C | [7] |

| Water Solubility | Soluble | [4][7] |

| pKa (Strongest Acidic) | 3.99 | [9] |

Table 2: Solubility of 2-Methylsuccinic Acid in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | Soluble, 103 g/L | [4][9] |

| Dimethyl sulfoxide (DMSO) | 26 mg/mL | [10] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly soluble | [8] |

| Methanol | Slightly soluble | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-methylsuccinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: In DMSO-d6, characteristic peaks can be observed.[11] The proton chemical shifts provide information about the structure of the molecule.

-

13C NMR: In DMSO-d6, the spectrum shows distinct peaks for the different carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylsuccinic acid shows characteristic absorption bands corresponding to the carboxylic acid functional groups. The spectrum can be influenced by the physical state of the sample (e.g., solid, sublimed).[12][13] The infrared spectrum of sublimed methylsuccinic acid has been observed to differ from that of the compound recrystallized from water, suggesting the presence of rotational isomers.[13]

Experimental Protocols

Synthesis of 2-Methylsuccinic Acid

Several methods for the synthesis of 2-methylsuccinic acid have been reported.

1. Partial Hydrogenation of Itaconic Acid:

This method involves the catalytic hydrogenation of itaconic acid over a Raney nickel catalyst.[1][4]

-

Reactants: Itaconic acid, Hydrogen gas (H2)

-

Catalyst: Raney nickel

-

General Procedure: Itaconic acid is dissolved in a suitable solvent and placed in a hydrogenation apparatus with Raney nickel. The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 2-methylsuccinic acid. The crude product can be purified by recrystallization.

2. Hydrocyanation of Ethyl Crotonate followed by Hydrolysis:

This alternative synthesis route involves the addition of a cyanide group to ethyl crotonate, followed by hydrolysis of both the ester and nitrile functionalities.[1][4]

-

Step 1: Hydrocyanation: Ethyl crotonate is reacted with a cyanide source (e.g., HCN or a cyanide salt) to form an intermediate cyano-ester.

-

Step 2: Hydrolysis: The resulting intermediate is then subjected to acidic or basic hydrolysis to convert the ester and nitrile groups into carboxylic acid groups, yielding 2-methylsuccinic acid.

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of 2-methylsuccinic acid.

Reactivity and Biological Significance

Chemical Reactivity

As a carboxylic acid, 2-methylsuccinic acid can undergo typical reactions of this functional group. It can donate hydrogen ions in the presence of a base in neutralization reactions, which are often exothermic.[4][14] These reactions produce a salt and water.[4] It can also react with active metals to form a metal salt and hydrogen gas.[15] Furthermore, like other carboxylic acids, it can react with cyanide salts to generate hydrogen cyanide gas.[4]

Metabolic Role and Disease Biomarker

2-Methylsuccinic acid is a known human metabolite.[4][16] Elevated urinary levels of this compound, along with ethylmalonic acid, are key biochemical markers for ethylmalonic encephalopathy, an inborn error of metabolism.[5] This metabolic disorder is associated with the catabolism of the amino acid isoleucine.[5] Increased levels have also been noted in patients with short-chain acyl-CoA dehydrogenase deficiency and type 2 diabetes.[5]

The following diagram illustrates the metabolic context of 2-methylsuccinic acid formation.

Conclusion

2-Methylsuccinic acid is a compound of significant interest due to its presence in biological systems and its utility as a chemical intermediate. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for researchers and professionals working in drug development, materials science, and metabolic research. The provided data and protocols offer a solid foundation for the effective use and study of this versatile dicarboxylic acid.

References

- 1. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. (S)-(-)-Methylsuccinic Acid | C5H8O4 | CID 6950476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Methylsuccinic acid | 498-21-5 | MOLNOVA [molnova.com]

- 7. 2-Methylsuccinic acid(498-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2-Methylsuccinic acid price,buy 2-Methylsuccinic acid - chemicalbook [chemicalbook.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0001844) [hmdb.ca]

- 10. selleckchem.com [selleckchem.com]

- 11. 2-Methylsuccinic acid(498-21-5) 1H NMR [m.chemicalbook.com]

- 12. 2-Methylsuccinic acid(498-21-5) IR Spectrum [m.chemicalbook.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Cas 498-21-5,2-Methylsuccinic acid | lookchem [lookchem.com]

- 15. METHYL SUCCINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Chiral Synthesis of Methylsuccinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral methylsuccinic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety, making their enantioselective synthesis a topic of significant interest in medicinal and process chemistry. This technical guide provides an in-depth overview of the core methodologies for the chiral synthesis of this compound derivatives, with a focus on enzymatic reduction, the use of chiral auxiliaries, and asymmetric hydrogenation. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to offer a practical resource for researchers in the field.

Core Synthetic Strategies

The enantioselective synthesis of this compound derivatives can be broadly categorized into three main approaches:

-

Enzymatic Asymmetric Reduction: This method utilizes enzymes, such as ene-reductases, to catalyze the stereoselective reduction of prochiral precursors. It is characterized by high enantioselectivity and mild reaction conditions.

-

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation, typically an alkylation reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

-

Asymmetric Hydrogenation: This approach employs a chiral metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands, to catalyze the enantioselective hydrogenation of unsaturated precursors like itaconic or citraconic acid derivatives.

The logical workflow for selecting a synthetic strategy is outlined below.

Caption: Logical workflow for selecting a chiral synthesis strategy.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methodologies, allowing for a clear comparison of their effectiveness.

Table 1: Enzymatic Asymmetric Reduction of Dimethyl Esters [1]

| Enzyme | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| SeER | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 80 | 98 |

| Bac-OYE1 | Dimethyl citraconate | (R)-dimethyl 2-methylsuccinate | 86 | 99 |

| AfER | Dimethyl itaconate | (R)-dimethyl 2-methylsuccinate | 77 | 99 |

Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

| Chiral Auxiliary | Electrophile | Product | Diastereomeric Excess (de, %) | Reference |

| (4S)-4-benzyl-2-oxazolidinone | Methyl iodide | N-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | >98 | Adapted from[2] |

Table 3: Asymmetric Hydrogenation of Itaconic Acid Derivatives

| Catalyst | Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

| Rh(I)-MOD-DIOP | Itaconic acid | (S)-Methylsuccinic acid | 96 | [3] |

| Rh(I)-BPPM | Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | 95 | [3] |

Experimental Protocols

Enzymatic Asymmetric Reduction of Dimethyl Mesaconate

This protocol describes the preparative-scale synthesis of (S)-dimethyl 2-methylsuccinate using the ene-reductase SeER.[1]

Experimental Workflow:

Caption: Workflow for enzymatic asymmetric reduction.

Methodology:

-

Reaction Mixture Preparation: In a 200 mL conical flask, combine dimethyl mesaconate (7.91 g, 500 mM), NADP+ (0.5 mM), sodium formate (910 mM), SeER wet cells (5 g, 50 g/L), and LbFDH (2 U/mL) in 100 mM Tris-HCl buffer (pH 7.0). The total volume is brought to 100 mL.

-

Reaction Execution: The flask is placed in a shaker and incubated at 30 °C for 24 hours. The pH of the reaction mixture is periodically monitored and adjusted to 7.0 with 1 M HCl.

-

Work-up: After completion of the reaction (monitored by GC), the reaction is quenched by the addition of 1 M HCl. The mixture is then extracted three times with an equal volume of a 4:1 (v/v) mixture of petroleum ether and ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the product as a colorless oil.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This protocol is adapted from the synthesis of a similar chiral carboxylic acid and describes the synthesis of (S)-methylsuccinic acid using an Evans-type chiral auxiliary.[2]

Synthetic Pathway:

Caption: Synthetic pathway using a chiral auxiliary.

Methodology:

-

Acylation of the Chiral Auxiliary: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Purify by flash column chromatography.

-

Diastereoselective Alkylation: Dissolve the N-acetyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the enolate. Add methyl iodide (1.5 eq) and stir at -78 °C for 2-4 hours. Quench with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate. Purify by flash column chromatography to isolate the major diastereomer.

-

Auxiliary Cleavage: Dissolve the purified N-((2S)-2-methylpropanoyl)-(4S)-4-benzyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 2 hours. Quench with an aqueous solution of sodium sulfite. Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the product, (S)-methylsuccinic acid, with ethyl acetate.

Asymmetric Hydrogenation of Itaconic Acid

This protocol is a representative procedure for the synthesis of (S)-methylsuccinic acid via asymmetric hydrogenation using a chiral Rhodium catalyst, based on established methodologies.[3]

Reaction Scheme:

Caption: Asymmetric hydrogenation of itaconic acid.

Methodology:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (e.g., (S,S)-DIOP) (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred under an argon atmosphere for 30 minutes to form the active catalyst.

-

Hydrogenation Reaction: To the catalyst solution, itaconic acid (1.0 eq) is added. The Schlenk flask is then placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 50 atm with hydrogen.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield (S)-methylsuccinic acid. The enantiomeric excess is determined by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion

The chiral synthesis of this compound derivatives can be effectively achieved through several distinct and powerful methodologies. Enzymatic reduction offers an environmentally benign route with high enantioselectivity. The use of chiral auxiliaries provides a robust and predictable method for controlling stereochemistry. Asymmetric hydrogenation represents a direct and atom-economical approach. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, and the availability of starting materials and catalysts. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing these valuable chiral building blocks.

References

Endogenous Sources of Methylsuccinic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic acid, a dicarboxylic acid, is a normal metabolite found in mammalian fluids. Its endogenous levels are influenced by several metabolic pathways, primarily the catabolism of the branched-chain amino acid isoleucine and fatty acid oxidation. Elevated concentrations of this compound are clinically significant biomarkers for several inborn errors of metabolism, including ethylmalonic encephalopathy and various acyl-CoA dehydrogenase deficiencies. Furthermore, emerging evidence suggests a contribution from the gut microbiota to the overall this compound pool. This technical guide provides an in-depth overview of the known endogenous sources of this compound in mammals, presenting quantitative data, detailed experimental protocols for its measurement, and visual representations of the involved metabolic and experimental pathways.

Metabolic Origins of this compound

The endogenous production of this compound in mammals is primarily attributed to two major metabolic routes: the catabolism of L-isoleucine and the oxidation of fatty acids. Dysregulation in these pathways, often due to genetic defects, can lead to the accumulation of this compound. The gut microbiome has also been identified as a significant contributor.

Isoleucine Catabolism

The breakdown of the essential amino acid L-isoleucine is a key source of this compound.[1] Inborn errors of metabolism affecting this pathway can lead to a significant increase in its urinary excretion. For instance, in ethylmalonic encephalopathy, a functional deficiency of 2-methyl-branched chain acyl-CoA dehydrogenase (2M-BCAD) is suggested to cause the accumulation of metabolites like ethylmalonic acid and this compound.[1][2] An oral load of L-isoleucine in patients with this condition has been shown to increase the urinary excretion of these acids, confirming isoleucine as a precursor.[1]

dot

Caption: Isoleucine catabolism pathway and the proposed origin of this compound.

Fatty Acid Oxidation

This compound is recognized as an intermediate in the breakdown of fatty acids.[3][4] Its formation can occur as a side product of the primary β-oxidation pathway, particularly when there is a high influx of fatty acids or when β-oxidation is impaired. Additionally, ω-oxidation of fatty acids in the endoplasmic reticulum can lead to the formation of dicarboxylic acids, which can be further metabolized to shorter-chain dicarboxylic acids like this compound.[5] Inborn errors such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency are associated with increased levels of this compound.[3][6]

dot

Caption: Fatty acid oxidation pathways as potential sources of this compound.

Gut Microbiota

Recent studies have highlighted the role of the gut microbiota in the production of various metabolites, including dicarboxylic acids. Research has shown that both itaconate and methylsuccinate are found in high abundance in fecal samples from healthy individuals but are significantly reduced in antibiotic-treated patients, strongly suggesting a microbial origin.[7] Certain pathogenic bacteria, such as Yersinia pestis and Pseudomonas aeruginosa, possess genes for itaconate degradation, a pathway that can lead to the formation of methylsuccinate.[8][9] This pathway involves the conversion of itaconate to itaconyl-CoA, followed by hydration to citramalyl-CoA, and subsequent steps that can yield methylsuccinate.

dot

References

- 1. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]

- 2. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylsuccinic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. blog.healthmatters.io [blog.healthmatters.io]

- 5. benchchem.com [benchchem.com]

- 6. Increased level of this compound in urine (Concept Id: C4703648) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial itaconate degradation promotes pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Metabolic Origin of Methylsuccinic Acid in Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic acid, a dicarboxylic acid found in urine, has emerged as a significant biomarker for several inborn errors of metabolism. Its presence, particularly at elevated concentrations, can be indicative of underlying enzymatic defects in the catabolism of amino acids and fatty acids. This technical guide provides an in-depth exploration of the metabolic origins of this compound, detailing the primary endogenous pathways and the contribution of the gut microbiota. It offers a comprehensive overview of the associated metabolic disorders, quantitative data on urinary this compound levels in both healthy and pathological states, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development who are investigating metabolic diseases and potential therapeutic interventions.

Introduction

This compound is a C5-dicarboxylic acid that is normally present in trace amounts in human urine. However, its urinary excretion can be significantly increased in several inherited metabolic disorders, making it a crucial diagnostic marker. Understanding the metabolic pathways that lead to the production of this compound is essential for diagnosing these conditions, monitoring disease progression, and developing targeted therapies. This guide will elucidate the primary metabolic routes giving rise to urinary this compound, focusing on both human and microbial metabolism.

Endogenous Metabolic Pathways Leading to this compound

The primary endogenous source of this compound is the incomplete catabolism of the branched-chain amino acid L-isoleucine. Defects in specific enzymes within this pathway lead to the accumulation of upstream metabolites, which are then shunted into alternative pathways, resulting in the formation of this compound.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process that primarily occurs in the mitochondria. The initial steps are shared with the other branched-chain amino acids, valine and leucine.[1][2] A defect in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) can lead to the accumulation of 2-methylbutyryl-CoA, a key intermediate in isoleucine catabolism.[3] This accumulation is a primary driver for the production of this compound.

dot

Isoleucine Catabolism and this compound Formation.

Inborn Errors of Metabolism Associated with Elevated this compound

Several inborn errors of metabolism are characterized by a significant increase in urinary this compound. These disorders are typically diagnosed in infancy or early childhood and can have severe clinical consequences.

Ethylmalonic Encephalopathy (EE)